Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 1170812-59-5) is a polyhydroquinoline derivative with the molecular formula C₁₃H₁₇NO₃. This compound is characterized by a hexahydroquinoline core featuring a 6-methyl substituent, a 2-oxo group, and an ethyl carboxylate moiety at position 2. It is a versatile scaffold in medicinal chemistry and materials science, often synthesized via Hantzsch-like multicomponent reactions under solvent-free or catalytic conditions . Its structural flexibility allows for diverse functionalization, making it a precursor for bioactive molecules and coordination complexes.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)14-12(10)15/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCSTHNOKOJBMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCC(C2)C)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial and Antitubercular Activities
Recent studies have highlighted the potential of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate in the synthesis of 1,3-dihydro-2H-indol-2-one derivatives that exhibit antibacterial and antitubercular properties. These derivatives have shown promise as therapeutic agents against resistant strains of bacteria and Mycobacterium tuberculosis .
1.2 Anticancer Properties
Research indicates that derivatives of this compound may possess anticancer properties. For instance, specific analogs have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell growth and survival .
Material Science Applications
2.1 Polymer Synthesis
This compound can be utilized in the synthesis of specialty polymers. Its unique structure allows for the incorporation into polymer matrices that require enhanced thermal stability and mechanical properties. This application is particularly relevant in industries such as aerospace and automotive where material performance is critical .
2.2 Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require strong adhesion and resistance to environmental factors. Its incorporation into formulations can enhance the durability and longevity of products used in harsh conditions .
Chemical Synthesis Applications
3.1 Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations that can lead to the development of new compounds with desired biological or physical properties. This versatility is valuable in the pharmaceutical industry for drug discovery and development .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations :
- Substituent Position 4 : Aromatic substituents (e.g., phenyl, bromophenyl) enhance biological activity, as seen in anticancer derivatives .
- Amino vs. Oxo Groups: Amino-substituted derivatives (e.g., compound 6f in ) exhibit higher melting points (>200°C) compared to oxo derivatives, likely due to increased hydrogen-bonding capacity.
- Steric Effects : Trimethyl groups at positions 2 and 7 (e.g., ) induce a sofa conformation in the hydropyridine ring, altering molecular packing and crystallinity.
Crystallographic and Conformational Analysis
X-ray crystallography reveals critical insights into molecular geometry and intermolecular interactions:
- Sofa Conformation: Observed in Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl derivatives, where the hydropyridine ring adopts a non-planar conformation due to steric hindrance from trimethyl groups .
- Hydrogen Bonding: N–H···O interactions dominate in amino-substituted derivatives, forming chains or sheets that stabilize crystal lattices .
- Bond Length Deviations : In Ethyl 4-chloro-2-oxo derivatives, C–Cl and C=O bonds exhibit deviations (±0.02 Å) from ideal values, influencing reactivity .
Biological Activity
Ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H17NO3. It features a hexahydroquinoline core with a carboxylate ester group, which contributes to its reactivity and biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. For instance, certain analogs have shown significant antiproliferative effects against various cancer cell lines. A study indicated that modifications to the quinoline structure could enhance cytotoxicity against MCF-7 breast cancer cells by increasing lipophilicity and altering the binding affinity to target proteins involved in cancer progression .
Table 1: Anticancer Activity of Hexahydroquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Inhibition of COX-2 |
| Compound B | T47D | 20 | Induction of apoptosis |
| Ethyl 6-methyl-2-oxo... | HeLa | 10 | Sirtuin inhibition |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Quinoline derivatives are known to inhibit nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS). This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways .
Case Study: Anti-inflammatory Activity
In a controlled experiment, ethyl 6-methyl-2-oxo... was administered to RAW 264.7 cells. Results showed a significant reduction in NO production compared to untreated controls, indicating its potential as an anti-inflammatory agent.
The biological activity of ethyl 6-methyl-2-oxo... can be attributed to several mechanisms:
- Sirtuin Inhibition : Some studies suggest that the compound may inhibit sirtuins, which are involved in cellular metabolism and stress responses. This inhibition could lead to altered cell survival pathways.
- COX Inhibition : The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells highlights its potential as an anticancer agent.
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
